N-Propyl-N-(2,3-epoxypropyl)perfluoro-n-octylsulfonamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(oxiran-2-ylmethyl)-N-propyloctane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F17NO3S/c1-2-3-32(4-6-5-35-6)36(33,34)14(30,31)12(25,26)10(21,22)8(17,18)7(15,16)9(19,20)11(23,24)13(27,28)29/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEAWIZXIWLKJKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC1CO1)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50405748 | |

| Record name | 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluoro-N-[(oxiran-2-yl)methyl]-N-propyloctane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

597.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77620-64-5 | |

| Record name | 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluoro-N-[(oxiran-2-yl)methyl]-N-propyloctane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-Propyl-N-(2,3-epoxypropyl)perfluoro-n-octylsulfonamide (CAS 77620-64-5)

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-Propyl-N-(2,3-epoxypropyl)perfluoro-n-octylsulfonamide, a fluorinated organic compound with potential applications in advanced materials science. Drawing upon available data and established principles of organic and materials chemistry, this document will detail its properties, a plausible synthetic route, potential applications, and essential safety considerations. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the unique properties imparted by the combination of a perfluoroalkyl chain and a reactive epoxy group.

Introduction and Molecular Architecture

This compound is a complex molecule characterized by three key functional components: a long-chain perfluoro-n-octyl group (C8F17), a sulfonamide linker (-SO2N-), and a reactive epoxypropyl (glycidyl) group. The perfluoroalkyl "tail" is responsible for the compound's oleophobic and hydrophobic properties, contributing to low surface energy, high thermal stability, and chemical resistance. The epoxy ring is a highly strained three-membered ether, making it susceptible to ring-opening reactions with a variety of nucleophiles. This reactive "head" provides a versatile handle for polymerization or grafting onto other molecules and surfaces. The N-propyl group provides a short alkyl spacer.

This unique combination of a stable, low-energy fluorinated tail and a reactive functional head suggests its utility as a monomer for specialty polymers, a surface modifying agent, and a building block in organic synthesis.

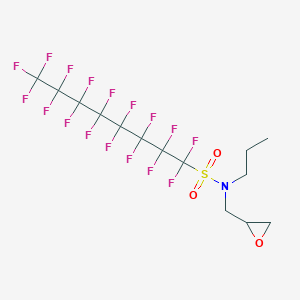

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular structure of this compound.

Physicochemical Properties

Detailed experimental data for the physicochemical properties of this compound are not widely available in the public domain. However, based on its chemical structure and data from related compounds, we can infer certain characteristics. The properties listed below are a combination of available data from chemical suppliers and estimated values based on chemical principles.

| Property | Value | Source/Comment |

| CAS Number | 77620-64-5 | Alfa Chemistry[1] |

| Molecular Formula | C14H12F17NO3S | Alfa Chemistry[1] |

| Molecular Weight | 597.29 g/mol | Alfa Chemistry[1] |

| Appearance | Likely a liquid or low-melting solid | Inferred from structure |

| Boiling Point | Not available | Expected to be high due to molecular weight |

| Melting Point | Not available | - |

| Solubility | Insoluble in water; Soluble in fluorinated solvents and some polar organic solvents | Inferred from perfluoroalkyl and organic components |

| Purity | >80.0% (by GC) | Alfa Chemistry[1] |

| Shelf Life | 1460 days | Labsolu[2] |

Synthesis and Characterization

A validated, step-by-step synthesis protocol for this compound is not readily found in peer-reviewed literature. However, a plausible and scientifically sound two-step synthetic pathway can be proposed based on established methods for the synthesis of related N-alkylated perfluoroalkanesulfonamides and their subsequent modification.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process:

-

Step 1: Synthesis of the Precursor, N-Propylperfluoro-n-octylsulfonamide. This step involves the reaction of perfluoro-n-octylsulfonyl fluoride with n-propylamine.

-

Step 2: Introduction of the Epoxy Group. The resulting N-propylperfluoro-n-octylsulfonamide is then reacted with an epoxy-containing electrophile, such as epichlorohydrin, under basic conditions to yield the final product.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Hypothetical)

The following is a hypothetical, yet plausible, experimental protocol. This protocol has not been experimentally validated and should be adapted and optimized by qualified personnel in a controlled laboratory setting.

Step 1: Synthesis of N-Propylperfluoro-n-octylsulfonamide

-

In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve perfluoro-n-octylsulfonyl fluoride (1.0 eq) in a suitable aprotic solvent such as diethyl ether or tetrahydrofuran.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of n-propylamine (2.2 eq) in the same solvent to the cooled solution via the dropping funnel with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, quench the reaction by the slow addition of dilute hydrochloric acid.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude N-propylperfluoro-n-octylsulfonamide.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of this compound

-

To a solution of N-propylperfluoro-n-octylsulfonamide (1.0 eq) and epichlorohydrin (1.5 eq) in a suitable solvent (e.g., a mixture of a polar aprotic solvent and water), add a strong base such as sodium hydroxide or potassium hydroxide (1.5 eq) portion-wise at room temperature. A phase-transfer catalyst may be beneficial.

-

Heat the mixture to 50-70 °C and stir for 4-8 hours.

-

Monitor the reaction by TLC or GC.

-

After completion, cool the reaction mixture to room temperature and add water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the final product by vacuum distillation or column chromatography.

Characterization

While specific spectroscopic data is not publicly available, the following analytical techniques would be essential for the structural confirmation and purity assessment of the synthesized compound:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR would provide detailed information about the hydrogen, carbon, and fluorine environments in the molecule, confirming the presence of the propyl, epoxypropyl, and perfluorooctyl groups.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for the sulfonamide group (around 1350 and 1150 cm⁻¹), C-F bonds (strong absorptions in the 1100-1300 cm⁻¹ region), and the epoxy ring (around 1250, 915, and 840 cm⁻¹) would be expected.

-

Mass Spectrometry (MS): Would be used to determine the molecular weight and fragmentation pattern, further confirming the structure.

Potential Applications

The unique bifunctional nature of this compound suggests its use in several high-performance applications, primarily in the field of materials science.

-

Surface Modification: The compound can be used to create oleophobic and hydrophobic surfaces on various substrates. The epoxy group can react with hydroxyl, amine, or thiol groups on surfaces like glass, metal oxides, or textiles, covalently bonding the low-surface-energy perfluoroalkyl chains. This could be valuable for creating anti-fouling, anti-graffiti, and easy-to-clean coatings.

-

Fluorinated Polymers: It can serve as a monomer or a co-monomer in the synthesis of specialty polymers. The ring-opening polymerization of the epoxy group can lead to fluorinated polyethers with unique properties such as high thermal and chemical stability, low refractive index, and low dielectric constant. These polymers could find applications in advanced electronics, optics, and high-performance seals and gaskets.

-

Organic Synthesis: The compound can be used as a building block to introduce the perfluorooctylsulfonamide group into more complex molecules. The reactive epoxy ring allows for a range of chemical transformations.

Safety and Handling

Specific toxicological data for this compound is not available. However, based on the structural alerts from its constituent parts (perfluoroalkyl substance and epoxy group), a precautionary approach to handling is strongly advised.

-

General Hazards: As a member of the per- and polyfluoroalkyl substances (PFAS) family, it should be considered persistent and potentially bioaccumulative. Many PFAS compounds are known for their environmental persistence and potential for long-range transport. The epoxy group is a known sensitizer and can cause skin and eye irritation, as well as allergic reactions.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat.

-

Handling Precautions: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste. Due to its perfluorinated nature, incineration at high temperatures is the preferred method of destruction.

Environmental Fate

The environmental fate of this compound has not been specifically studied. However, as a perfluoroalkylsulfonamide derivative, it is expected to be highly persistent in the environment. The strong carbon-fluorine bonds are resistant to degradation under normal environmental conditions. It is plausible that over time, the epoxy group may hydrolyze, but the perfluorinated tail and the sulfonamide linkage are expected to remain intact for extended periods. Given the general concerns about PFAS, release into the environment should be strictly avoided.

Conclusion

This compound is a specialty chemical with significant potential in the development of advanced materials, owing to its unique combination of a highly fluorinated, low-energy tail and a reactive epoxy head. While detailed, publicly available data on this specific compound is scarce, its properties and reactivity can be reasonably inferred from the well-established chemistry of its constituent functional groups. Further research into its synthesis, characterization, and application is warranted to fully explore its potential. All work with this and related compounds should be conducted with appropriate safety precautions, considering its classification as a PFAS and the presence of a reactive epoxy moiety.

References

Sources

An In-Depth Technical Guide to the Synthesis of N-Propyl-N-(2,3-epoxypropyl)perfluoro-n-octylsulfonamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive, technically detailed overview of the synthesis of N-Propyl-N-(2,3-epoxypropyl)perfluoro-n-octylsulfonamide, a specialized fluorinated epoxy compound. The synthesis is presented as a two-step process, beginning with the preparation of the intermediate, N-Allyl-N-propyl-perfluorooctylsulfonamide, followed by its subsequent epoxidation. This document is structured to provide not only a step-by-step protocol but also the scientific rationale behind the chosen methodologies, ensuring a thorough understanding for researchers and professionals in the field.

Introduction and Strategic Overview

This compound is a molecule of interest due to its unique combination of a highly fluorinated, lipophobic perfluorooctylsulfonamide backbone and a reactive epoxy functional group. This structure suggests potential applications in the development of specialized polymers, surface coatings, and as a versatile building block in medicinal chemistry. The perfluoroalkyl chain imparts properties such as high thermal and chemical stability, while the epoxy ring allows for a variety of subsequent chemical modifications.

The synthetic strategy is logically divided into two distinct stages:

-

Stage 1: Synthesis of the Allylic Precursor. This involves the formation of the sulfonamide bond by reacting perfluorooctanesulfonyl fluoride with a custom-synthesized secondary amine, N-allyl-N-propylamine. This step is crucial for introducing the propyl and allyl functionalities to the nitrogen atom.

-

Stage 2: Epoxidation of the Allylic Double Bond. The terminal double bond of the allyl group in the precursor is then oxidized to form the desired epoxide ring, yielding the final product.

This guide will provide detailed protocols for each stage, including the synthesis of the necessary secondary amine precursor, purification techniques, and methods for structural characterization.

Synthesis of the Precursor: N-Allyl-N-propylamine

A critical starting material for this synthesis is the secondary amine, N-allyl-N-propylamine. While commercially available, its synthesis in the laboratory is straightforward.

Reaction Principle

This synthesis is a standard nucleophilic substitution reaction where allylamine is N-alkylated using a propyl halide (e.g., 1-bromopropane) in the presence of a base to neutralize the hydrohalic acid byproduct.

Experimental Protocol

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount |

| Allylamine | 57.09 | 0.2 | 1.0 | 11.4 g (15.0 mL) |

| 1-Bromopropane | 123.0 | 0.22 | 1.1 | 27.1 g (22.0 mL) |

| Potassium Carbonate | 138.21 | 0.3 | 1.5 | 41.5 g |

| Acetonitrile | 41.05 | - | - | 200 mL |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add allylamine (11.4 g, 0.2 mol) and acetonitrile (200 mL).

-

Add potassium carbonate (41.5 g, 0.3 mol) to the stirred solution.

-

Slowly add 1-bromopropane (27.1 g, 0.22 mol) to the mixture at room temperature.

-

Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the acetonitrile.

-

The resulting crude oil is purified by fractional distillation under atmospheric pressure to yield N-allyl-N-propylamine as a colorless liquid.

Stage 1: Synthesis of N-Allyl-N-propyl-perfluorooctylsulfonamide

This stage involves the core reaction of forming the sulfonamide by reacting perfluorooctanesulfonyl fluoride with the synthesized N-allyl-N-propylamine.

Reaction Principle

The highly electrophilic sulfur atom in perfluorooctanesulfonyl fluoride readily reacts with the nucleophilic nitrogen of the secondary amine. A tertiary amine base, such as triethylamine, is used to scavenge the hydrogen fluoride generated during the reaction.[1]

Caption: Synthesis of the allylic sulfonamide precursor.

Experimental Protocol

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount |

| Perfluorooctanesulfonyl Fluoride | 502.12 | 0.05 | 1.0 | 25.1 g |

| N-Allyl-N-propylamine | 99.17 | 0.055 | 1.1 | 5.45 g |

| Triethylamine | 101.19 | 0.06 | 1.2 | 6.07 g (8.4 mL) |

| Diethyl Ether (anhydrous) | 74.12 | - | - | 250 mL |

Procedure:

-

In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve perfluorooctanesulfonyl fluoride (25.1 g, 0.05 mol) in anhydrous diethyl ether (150 mL).

-

Cool the solution to 0°C in an ice bath.

-

In the dropping funnel, prepare a solution of N-allyl-N-propylamine (5.45 g, 0.055 mol) and triethylamine (6.07 g, 0.06 mol) in anhydrous diethyl ether (100 mL).

-

Add the amine solution dropwise to the stirred solution of perfluorooctanesulfonyl fluoride over a period of 1 hour, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

-

The reaction mixture will contain a precipitate of triethylammonium fluoride. Filter the mixture and wash the solid with a small amount of diethyl ether.

-

Combine the filtrates and wash successively with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford N-Allyl-N-propyl-perfluorooctylsulfonamide as a colorless oil.

Stage 2: Epoxidation of N-Allyl-N-propyl-perfluorooctylsulfonamide

The final step is the selective oxidation of the alkene functionality in the allylic precursor to form the epoxide.

Reaction Principle

The epoxidation is achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The peroxy acid delivers an oxygen atom to the double bond in a concerted mechanism, forming the epoxide and the corresponding carboxylic acid as a byproduct. The electron-withdrawing nature of the sulfonamide group makes the double bond electron-deficient, which can affect the reaction rate.

Sources

N-Propyl-N-(2,3-epoxypropyl)perfluoro-n-octylsulfonamide molecular weight

An In-Depth Technical Guide to N-Propyl-N-(2,3-epoxypropyl)perfluoro-n-octylsulfonamide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of this compound, a complex fluorinated organic compound. The document details its fundamental physicochemical properties, with a primary focus on its molecular weight and chemical structure. It further explores the general synthetic pathways applicable to this class of compounds, outlines robust analytical methodologies for its detection and quantification, discusses potential applications based on its unique chemical functionalities, and provides essential safety and handling protocols. This guide is intended to serve as a foundational resource for professionals engaged in research and development involving per- and polyfluoroalkyl substances (PFAS).

Introduction: Understanding a Unique PFAS Molecule

This compound is a member of the vast family of per- and polyfluoroalkyl substances (PFAS). These compounds are characterized by a partially or fully fluorinated alkyl chain, which imparts unique properties such as thermal stability and both hydrophobic and oleophobic characteristics. This specific molecule is distinguished by two key features:

-

A perfluoro-n-octylsulfonamide "tail": This C8F17SO2- group is a well-known structural motif in many legacy PFAS compounds, contributing to surface activity and environmental persistence.

-

A functional "head" group: The N-Propyl-N-(2,3-epoxypropyl) moiety contains a reactive epoxide ring. This three-membered ring is susceptible to nucleophilic attack, making the molecule a versatile building block for further chemical modifications and polymer synthesis.

The combination of a stable, inert fluorinated tail and a reactive epoxy head group suggests its potential role as a specialty monomer or surface-modifying agent in advanced materials science. Understanding its core properties is the first step toward harnessing its capabilities or assessing its environmental and toxicological profile.

Core Physicochemical Properties

The foundational characteristics of a chemical compound are its molecular formula and weight, which are critical for stoichiometric calculations, analytical standard preparation, and mass spectrometry. The properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 597.29 g/mol | [1] |

| Molecular Formula | C₁₄H₁₂F₁₇NO₃S | [1] |

| CAS Number | 77620-64-5 | [1] |

| Canonical SMILES | CCCN(CC1CO1)S(=O)(=O)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F | |

| IUPAC Name | 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(oxiran-2-ylmethyl)-N-propyloctane-1-sulfonamide | [1] |

| Purity (Typical) | >80.0% (by GC) | [1] |

Synthesis and Chemical Reactivity

General Synthetic Pathway

The synthesis of N-alkylated perfluorooctanesulfonamides typically originates from perfluorooctanesulfonyl fluoride (POSF, C₈F₁₇SO₂F), which was a primary industrial intermediate.[2][3] The general approach involves the reaction of POSF with a suitable primary or secondary amine.[3]

For the target molecule, the synthesis can be conceptualized as a two-step process:

-

Formation of the N-Propyl Sulfonamide: Perfluorooctanesulfonyl fluoride is first reacted with an excess of propylamine (CH₃CH₂CH₂NH₂) to form N-propylperfluorooctanesulfonamide.

-

Alkylation with an Epoxide Precursor: The resulting sulfonamide is then alkylated using an epoxy-containing electrophile, such as epichlorohydrin, under basic conditions to introduce the N-(2,3-epoxypropyl) group.

This pathway provides a versatile route to introduce various functional groups onto the perfluorooctanesulfonamide core.

Caption: General synthetic route for this compound.

Reactivity of the Epoxide Ring

The epoxide group is the most reactive site on the molecule. It can undergo ring-opening reactions with a wide range of nucleophiles, including amines, alcohols, thiols, and water. This reaction is the basis for its use in creating cross-linked polymers or for grafting the perfluoroalkyl chain onto surfaces to modify their properties. For instance, reaction with a primary amine would yield a diol-amine derivative, N-Propyl-N-(2,3-dihydroxypropyl)perfluoro-n-octylsulfonamide, a related compound with a molecular weight of 615.3 g/mol .[4]

Analytical Methodologies

The quantitative analysis of PFAS compounds like this compound in environmental or biological matrices is challenging due to their low concentrations and potential for sample contamination. The standard and most reliable method is Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocol: PFAS Analysis by LC-MS/MS

This protocol is adapted from established USEPA methods for PFAS analysis, such as USEPA Method 537.1 and 8327, and serves as a robust framework.[5]

Objective: To quantify this compound in a water sample.

Materials:

-

Sample collection bottles: Polypropylene or HDPE.[5]

-

Solid Phase Extraction (SPE) cartridges (e.g., Weak Anion Exchange).

-

Methanol, Acetonitrile (LC-MS grade).

-

Ammonium acetate.

-

Isotope-labeled internal standards.

-

LC-MS/MS system.

Methodology:

-

Sample Preparation & Fortification:

-

Collect 250 mL of water in a polypropylene bottle.

-

Spike the sample with a known concentration of an appropriate isotope-labeled internal standard. The use of internal standards is critical to correct for matrix effects and variations in extraction efficiency.

-

Add 5 mL of methanol as a preservative and mix thoroughly.

-

-

Solid Phase Extraction (SPE):

-

Causality: SPE is employed to concentrate the analyte from the large sample volume and remove interfering matrix components.

-

Condition an SPE cartridge by passing 15 mL of methanol followed by 18 mL of reagent water. Do not allow the cartridge to go dry.

-

Load the entire 250 mL sample onto the cartridge at a flow rate of 10-15 mL/min.

-

Wash the cartridge with 15 mL of a 25 mM acetate buffer solution to remove hydrophilic interferences.

-

Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

-

-

Elution:

-

Elute the analyte from the SPE cartridge using two 4 mL aliquots of methanol.

-

Collect the eluate in a 15 mL polypropylene tube.

-

-

Concentration & Reconstitution:

-

Concentrate the eluate to near dryness under a gentle stream of nitrogen in a heated water bath (40°C).

-

Reconstitute the dried extract in 1 mL of 96:4 (v/v) methanol/water.

-

This step is self-validating when combined with a recovery standard, which is added just before analysis to assess the efficiency of the evaporation and reconstitution process.

-

-

LC-MS/MS Analysis:

-

Inject 10 µL of the final extract into the LC-MS/MS system.

-

Chromatographic Separation: Use a C18 analytical column with a gradient elution program.

-

Mobile Phase A: 2 mM Ammonium Acetate in Water.

-

Mobile Phase B: 2 mM Ammonium Acetate in Methanol.

-

-

Mass Spectrometric Detection: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for the target analyte and internal standards must be determined and optimized.

-

Potential Applications and Research Interest

The dual functionality of this molecule makes it a candidate for several specialized applications:

-

Surface Modification: The perfluoroalkyl chain has a strong tendency to migrate to surfaces, lowering the surface energy. The epoxy group can be used to covalently bond the molecule to substrates like glass, metal oxides, or textiles, creating highly durable water- and oil-repellent coatings.

-

Polymer Chemistry: It can be used as a monomer or an additive in the synthesis of fluorinated polymers. For example, it can be incorporated into epoxy resins or polyurethanes to enhance their chemical resistance, thermal stability, and surface properties.

-

Advanced Materials: In the electronics industry, materials with low dielectric constants and high thermal stability are crucial. This molecule could serve as a building block for creating such high-performance fluoropolymers.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, a conservative approach to handling should be adopted based on data from structurally related compounds, namely perfluorooctanesulfonamides and epoxy compounds.

-

Hazard Classification: This chemical should be considered hazardous. Related perfluorinated compounds are known for their persistence, bioaccumulation potential, and toxicity, with some suspected of causing cancer and reproductive harm.[6][7] The epoxy group is a known irritant and potential sensitizer.[8]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[9][10]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and clothing to prevent skin exposure.[8][9]

-

Respiratory Protection: Use only in a well-ventilated area or with local exhaust ventilation. If airborne concentrations are high, a NIOSH/MSHA-approved respirator is recommended.[9]

-

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Keep the container tightly closed.[8][10]

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible substances.

-

First Aid Measures:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[8]

-

Skin: Flush skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation occurs.[8][9]

-

Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and drink plenty of water. Seek immediate medical attention.[8]

-

Conclusion

This compound is a specialized fluorochemical with a molecular weight of 597.29 g/mol . Its unique structure, combining a stable perfluorinated tail with a reactive epoxy head, makes it a valuable compound for research in material science, particularly for creating functional surfaces and advanced polymers. However, its classification as a PFAS compound necessitates careful handling and robust analytical oversight to manage potential environmental and health risks. This guide provides the core technical information required for scientists and researchers to work with this compound safely and effectively.

References

-

PubChem. N-[3-(dimethylamino)propyl]-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanesulphonamide N-oxide. Available at: [Link]

-

Reilley, J. P., et al. (2007). Synthesis and Structure of Environmentally Relevant Perfluorinated Sulfonamides. Journal of Environmental Monitoring, 9(7), 735-742. Available at: [Link]

-

U.S. Environmental Protection Agency. PFAS Analytical Methods. Available at: [Link]

-

Carl ROTH. Safety Data Sheet: Perfluorooctane sulfonic acid. Available at: [Link]

-

Cole-Parmer. Material Safety Data Sheet - 2,3-Epoxypropyl 4'-methoxyphenyl ether, 99%. Available at: [Link]

-

ResearchGate. Synthesis and Structure of Environmentally Relevant Perfluorinated Sulfonamides. Available at: [Link]

-

Wikipedia. Perfluorooctanesulfonamide. Available at: [Link]

-

Agilent. Safety Data Sheet: Perfluorooctane Sulfonic Acid. Available at: [Link]

-

PubChem. N-sulfo propyl perfluorooctane sulfonamide. Available at: [Link]

-

ACS Publications. Silica Nanoparticles Synthesized from 3,3,3-Propyl(trifluoro)trimethoxysilane or n‑Propyltrimethoxysilane for Creating Superhydrophobic Surfaces. Available at: [Link]

-

3M. Safety Data Sheet: 3M™ Perfluoro(Propyl Vinyl Ether). Available at: [Link]

-

PubChem. 1-Octanesulfonamide, N-(3-(dimethylamino)propyl)-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-. Available at: [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Synthesis and Structure of Environmentally Relevant Perfluorinated Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. N-Propyl-N-(2,3-dihydroxypropyl)perfluoro-n-octylsulfonami… [cymitquimica.com]

- 5. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 6. carlroth.com [carlroth.com]

- 7. agilent.com [agilent.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. fishersci.com [fishersci.com]

- 10. multimedia.3m.com [multimedia.3m.com]

N-Propyl-N-(2,3-epoxypropyl)perfluoro-n-octylsulfonamide chemical structure

An In-Depth Technical Guide to the Chemical Structure of N-Propyl-N-(2,3-epoxypropyl)perfluoro-n-octylsulfonamide

Executive Summary

This compound is a complex, synthetic organofluorine compound characterized by a unique trifunctional structure. It consists of a long, inert perfluorinated carbon chain, a central sulfonamide linker, and a highly reactive epoxypropyl (glycidyl) group. This molecular architecture positions it as a specialized chemical intermediate or a functionalizing agent. The perfluoro-n-octylsulfonyl moiety imparts properties typical of per- and polyfluoroalkyl substances (PFAS), such as high thermal and chemical stability, hydrophobicity, and lipophobicity. Conversely, the terminal epoxide ring serves as a versatile reactive site for covalent modification and polymerization. This guide provides a detailed analysis of its chemical structure, discusses its physicochemical properties, and explores its synthetic origins and potential reactivity, offering a comprehensive resource for researchers in materials science and chemical synthesis.

Chemical Identity and Nomenclature

The compound is systematically identified by its CAS number, 77620-64-5.[1][2] Its nomenclature precisely describes the arrangement of its constituent functional groups, reflecting the complexity of the molecule. The IUPAC name, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(oxiran-2-ylmethyl)-N-propyloctane-1-sulfonamide, provides an unambiguous description of its structure.[1]

| Identifier | Value | Source |

| CAS Number | 77620-64-5 | [1][2] |

| Molecular Formula | C14H12F17NO3S | [1][2] |

| Molecular Weight | 597.29 g/mol | [1][2] |

| IUPAC Name | 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(oxiran-2-ylmethyl)-N-propyloctane-1-sulfonamide | [1] |

| Canonical SMILES | CCCN(CC1CO1)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | [1] |

Core Structural Analysis

The molecule's properties are a direct consequence of its three distinct structural domains: the perfluorinated tail, the sulfonamide linker, and the N-alkyl substituents, which include the reactive epoxide.

The Perfluorooctylsulfonyl Moiety (C8F17SO2-)

This component is the defining feature of the molecule, consisting of an eight-carbon chain where all hydrogen atoms have been replaced by fluorine. This exhaustive fluorination creates an electron-rich sheath around the carbon backbone, resulting in:

-

High Chemical and Thermal Stability: The carbon-fluorine bond is exceptionally strong, rendering this "tail" resistant to chemical attack and thermal degradation.

-

Hydrophobicity and Lipophobicity: The fluorinated chain is both water- and oil-repellent, a property known as oleophobicity. This is the basis for the use of similar PFAS compounds in surface coatings and surfactants.

-

Electronic Effects: The C8F17 group is a powerful electron-withdrawing group, which influences the reactivity of the adjacent sulfonamide linker.

The Sulfonamide Linker (-SO2N-)

The sulfonamide group serves as a robust covalent bridge between the perfluorinated tail and the functional N-alkyl groups. It is a stable, polar moiety that is generally resistant to hydrolysis. The nitrogen atom is trisubstituted, bearing the propyl and epoxypropyl groups, which prevents it from participating in hydrogen bonding as a donor.

The N-Alkyl Substituents

Attached to the sulfonamide nitrogen are two distinct alkyl groups that dictate the molecule's reactivity and steric profile.

-

N-Propyl Group (-C3H7): This is a simple, non-reactive saturated alkyl chain that adds to the molecule's steric bulk and contributes to its overall lipophilicity.

-

N-(2,3-Epoxypropyl) Group (Glycidyl Group): This is the primary reactive center of the molecule. It contains a strained three-membered oxirane (epoxide) ring. This ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This functionality allows the entire molecule to be covalently bonded to other substrates or to be used as a monomer in polymerization processes. Common nucleophiles that react with epoxides include amines, alcohols, and thiols.

Visualization of the Chemical Structure

The following diagram illustrates the connectivity of the atoms and the key functional groups within this compound.

Chemical structure of the title compound.

Synthetic Considerations

-

Sulfonamide Formation: The reaction between perfluorooctanesulfonyl fluoride (POSF) or chloride and N-propylamine in the presence of a base to form the intermediate N-propylperfluorooctylsulfonamide.

-

Alkylation/Epoxidation: The subsequent N-alkylation of the sulfonamide intermediate with an epoxy-containing electrophile, such as epichlorohydrin, under basic conditions to yield the final product.

This proposed pathway leverages well-established reactions for creating sulfonamides and for attaching glycidyl groups.[3]

Proposed two-step synthesis workflow.

Reactivity and Potential Applications

The utility of this molecule is dominated by the reactivity of its epoxide ring, combined with the unique surface properties of its fluorinated tail.

-

Reactivity: The primary mode of reaction is the nucleophilic ring-opening of the epoxide. This can be exploited to:

-

Grafting: Covalently attach the molecule to surfaces rich in nucleophilic groups (e.g., hydroxyls, amines) to create highly water- and oil-repellent functional coatings.

-

Polymerization: The molecule can act as a monomer or be incorporated into polymer chains via its epoxy group, leading to the creation of specialty polymers with unique surface properties. A related compound, N-(2,3-epoxypropyl)-4,5,6,7-tetrahydroindole, has been synthesized via anionic ring-opening polymerization.[4]

-

Chemical Intermediate: It can serve as a building block for synthesizing more complex molecules, where the perfluoroalkyl group is desired for a specific application, such as in pharmaceuticals or advanced materials.[5]

-

-

Potential Applications:

-

Surface Modifiers: For textiles, electronics, and optical components to impart oleophobic and hydrophobic characteristics.

-

Specialty Polymers and Resins: As an additive or co-monomer to enhance chemical resistance and lower the surface energy of bulk materials.

-

Advanced Sealants and Adhesives: Where high performance under extreme chemical or thermal conditions is required.

-

Safety and Toxicological Profile

Specific toxicological data for this compound is not publicly available. However, a hazard assessment can be inferred from its constituent functional groups.

-

Epoxide Moiety: Epoxy compounds as a class are known to be potential skin and eye irritants.[6] They can also act as skin sensitizers, potentially causing allergic reactions upon repeated contact.[6] Standard laboratory precautions, including the use of gloves and eye protection, are essential when handling this material.

-

Perfluoroalkyl Moiety: This compound belongs to the broad class of per- and polyfluoroalkyl substances (PFAS). Many PFAS compounds are noted for their environmental persistence, and some have been associated with potential bioaccumulation and adverse health effects. While the specific profile of this molecule is unknown, its handling and disposal should be managed with consideration for its classification as a fluorinated substance.

Conclusion

This compound is a highly functionalized molecule with a distinct dual character. Its perfluorinated chain provides extreme stability and unique surface-modifying properties, while its terminal epoxide ring offers a versatile handle for chemical reactions and covalent bonding. This combination makes it a valuable, albeit specialized, compound for researchers developing advanced materials, functional coatings, and complex molecular architectures. Its structural integrity, coupled with its reactive potential, underscores its significance as a sophisticated chemical building block.

References

-

3M. Safety Data Sheet - 3M™ Scotch-Weld™ DP-490 Black Structural Adhesive Part B. [Link]

-

Şahinler Kimya. This compound >80.0%(GC). [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3751205, N-Propyl-N-(2,3-dihydroxypropyl)perfluoro-n-octylsulfonamide. [Link]

-

Laboratuvar Cihazları. This compound. [Link]

-

Shainurova, A. M., et al. (2021). Synthesis of Functional Polyesters N-(2,3-epoxypropyl)-4,5,6,7-tetrahydroindole by Anionic Ring-Opening Polymerization. National Center for Biotechnology Information. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. labsolu.ca [labsolu.ca]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of Functional Polyesters N-(2,3-epoxypropyl)-4,5,6,7-tetrahydroindole by Anionic Ring-Opening Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-Propyl-N-(2,3-dihydroxypropyl)perfluoro-n-octylsulfonami… [cymitquimica.com]

- 6. multimedia.3m.com [multimedia.3m.com]

An In-Depth Technical Guide to the Solubility of N-Propyl-N-(2,3-epoxypropyl)perfluoro-n-octylsulfonamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of N-Propyl-N-(2,3-epoxypropyl)perfluoro-n-octylsulfonamide, a molecule of interest due to its unique combination of a hydrophobic perfluorinated chain and reactive functional groups. As a compound with limited publicly available data, this document serves as a foundational resource, offering a theoretical framework for understanding its solubility behavior and a detailed, field-proven experimental protocol for its empirical determination. This guide is designed to equip researchers, scientists, and professionals in drug development with the necessary knowledge to effectively handle and utilize this compound in their studies.

Introduction: Unveiling a Complex Molecule

This compound (CAS No. 77620-64-5) is a complex organic molecule featuring a long, hydrophobic perfluorooctyl chain, a sulfonamide linkage, a propyl group, and a reactive epoxypropyl moiety.[1] Its molecular formula is C14H12F17NO3S, with a molecular weight of 597.29 g/mol .[1] The presence of both highly fluorinated, lipophilic and more polar, reactive functional groups imparts amphiphilic character to the molecule, suggesting a nuanced solubility profile across different solvent systems. Understanding this profile is critical for a wide range of applications, from reaction chemistry and material science to environmental fate and toxicology studies.

The perfluoroalkyl chain is known for its oleophobicity and hydrophobicity, which is expected to dominate the molecule's behavior, likely leading to low aqueous solubility. Conversely, the sulfonamide, N-propyl, and particularly the epoxypropyl groups introduce polarity and potential for hydrogen bonding, which may enhance solubility in certain organic solvents. The epoxy ring is a strained, three-membered ether, making it susceptible to ring-opening reactions with nucleophiles, a factor that must be considered when selecting solvents and experimental conditions.[2][3]

Theoretical Framework for Solubility

The solubility of this compound is governed by the interplay of its distinct molecular fragments.

-

The Perfluorooctyl "Tail": This long, electron-rich fluorinated chain is the primary driver of the molecule's low solubility in polar solvents like water. Per- and polyfluoroalkyl substances (PFAS) are notoriously persistent and often exhibit limited aqueous solubility.[4][5] The solubility of similar compounds like perfluorooctane sulfonate (PFOS) is known to be influenced by factors such as pH and the presence of salts.[6]

-

The Sulfonamide Linker: The -SO2N- group is a polar moiety capable of acting as a hydrogen bond acceptor. This feature can contribute to solubility in polar aprotic and protic solvents.

-

The N-Propyl Group: This alkyl group adds to the overall lipophilicity of the molecule, likely favoring solubility in nonpolar organic solvents.

-

The Epoxypropyl "Head": The oxirane ring is a polar functional group containing an ether linkage. While it can participate in hydrogen bonding, its primary contribution to solubility might be through dipole-dipole interactions. The high reactivity of the epoxy group is a critical consideration, as it can undergo reactions that alter the molecule's structure and, consequently, its solubility.[7][8]

Based on this structural analysis, it is hypothesized that this compound will exhibit poor solubility in water, moderate solubility in polar aprotic solvents, and potentially higher solubility in some polar protic and nonpolar organic solvents. The stability of the compound in various solvents, particularly those that could promote the opening of the epoxy ring, must be carefully evaluated.[9]

Experimental Determination of Solubility: A Validated Protocol

To empirically determine the solubility of this compound, the shake-flask method, as outlined in OECD Test Guideline 105, is the recommended approach.[10][11][12][13] This method is considered the gold standard for its reliability and is applicable to a wide range of substances.[14][15][16]

Principle of the Shake-Flask Method

The core principle involves agitating an excess amount of the test substance in a chosen solvent for a period sufficient to reach saturation equilibrium at a constant temperature. Subsequently, the undissolved substance is separated from the saturated solution, and the concentration of the dissolved substance is determined using a suitable analytical method.

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

Figure 1: Experimental workflow for solubility determination using the shake-flask method.

Detailed Step-by-Step Methodology

Materials:

-

This compound (purity >98%)

-

Selected solvents (e.g., deionized water, methanol, acetonitrile, acetone, dichloromethane, hexane) of high purity (HPLC grade or equivalent)[12]

-

Glass vials with screw caps and PTFE septa

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and non-adsorptive syringe filters (e.g., PTFE, 0.22 µm)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Liquid chromatograph with tandem mass spectrometry (LC-MS/MS) or another suitable detector

Procedure:

-

Preliminary Test: To estimate the approximate solubility, a small amount of the compound is added to the solvent and observed for dissolution. This helps in determining the appropriate amount of substance to use in the main experiment to ensure an excess of undissolved solid remains.[16]

-

Sample Preparation:

-

Accurately weigh an amount of this compound that is in clear excess of its estimated solubility into a glass vial.

-

Add a precise volume of the chosen solvent to the vial.

-

Prepare at least three replicate samples for each solvent.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the samples for a predetermined time (e.g., 24 to 48 hours) to ensure equilibrium is reached. The time required for equilibrium may need to be determined experimentally by taking samples at different time points until the concentration plateaus.[15]

-

-

Phase Separation:

-

After agitation, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.

-

To further ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.

-

Carefully draw the supernatant (the saturated solution) into a syringe and filter it through a 0.22 µm non-adsorptive syringe filter to remove any remaining microscopic particles. The choice of filter material is crucial to prevent adsorption of the analyte.

-

-

Analysis:

-

The clear filtrate is then appropriately diluted, if necessary, with a suitable solvent to fall within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted filtrate using a validated analytical method, such as LC-MS/MS.[17][18]

-

A calibration curve prepared with known concentrations of the compound in the same solvent must be used for accurate quantification.

-

-

Data Reporting:

-

Calculate the solubility of the compound in the solvent, taking into account any dilution factors.

-

Report the average solubility and standard deviation from the replicate measurements.

-

Predicted Solubility Profile and Data Presentation

While experimental data is pending, a predicted solubility profile can be tabulated based on the theoretical considerations discussed earlier. The following table presents hypothetical solubility values for this compound in various solvents.

Table 1: Predicted Solubility of this compound at 25°C

| Solvent | Solvent Type | Predicted Solubility (mg/L) | Rationale |

| Water | Polar Protic | < 1 | The dominant hydrophobic perfluorooctyl chain is expected to result in very low aqueous solubility. |

| Methanol | Polar Protic | 50 - 200 | The polar protic nature can interact with the sulfonamide and epoxy groups, but the long fluorinated chain will limit high solubility. Similar PFAS show solubility in methanol.[19] |

| Acetone | Polar Aprotic | 100 - 500 | A good solvent for many organic compounds, it can solvate both the polar and nonpolar parts of the molecule. However, stability should be monitored.[9] |

| Acetonitrile | Polar Aprotic | 50 - 150 | Similar to acetone but generally a slightly weaker solvent for this type of compound. Stability is also a consideration.[9] |

| Dichloromethane | Nonpolar | > 1000 | The nonpolar nature should effectively solvate the perfluorooctyl and propyl chains. |

| Hexane | Nonpolar | 10 - 50 | While nonpolar, the polarity of the sulfonamide and epoxy groups may limit solubility in a purely aliphatic hydrocarbon solvent. |

Factors Influencing Solubility and Experimental Causality

Several factors can influence the measured solubility of this compound, and understanding these is key to obtaining reliable and reproducible data.

-

Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature. It is crucial to maintain a constant and accurately reported temperature during the experiment.

-

pH (for aqueous solutions): While the molecule does not have strongly acidic or basic groups, the sulfonamide proton can be acidic under certain conditions. The stability of the epoxy ring can also be pH-dependent (acid or base-catalyzed hydrolysis). Therefore, for aqueous solubility measurements, the pH of the solution should be buffered and reported.

-

Purity of the Compound: Impurities can significantly affect the measured solubility.[10] It is imperative to use a well-characterized compound with the highest possible purity.

-

Solvent Purity: The presence of water or other impurities in organic solvents can alter their solvation properties and affect solubility.

-

Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with its own unique solubility. The crystalline form of the starting material should be characterized and controlled.

-

Equilibration Time: Insufficient time for equilibration will lead to an underestimation of solubility. The time to reach equilibrium should be determined experimentally.

The following diagram illustrates the relationship between the molecular structure and its predicted solubility behavior.

Figure 2: Relationship between molecular structure and predicted solubility behavior.

Conclusion

The solubility of this compound is a critical parameter that dictates its handling, application, and environmental behavior. This technical guide has provided a theoretical foundation for understanding its solubility based on its unique molecular structure, combining a highly fluorinated tail with polar and reactive functional groups. A detailed, step-by-step protocol for the experimental determination of its solubility using the robust shake-flask method has been presented, emphasizing the importance of careful experimental design and control of variables. While empirical data remains to be published, the insights and methodologies provided herein offer a clear path forward for researchers and scientists working with this challenging yet potentially valuable compound.

References

-

Cheméo. Chemical Properties of Propanamide, N-propyl- (CAS 3217-86-5). [Link]

-

BioAssay Systems. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. [Link]

-

Reactions of epoxy with other functional groups and the arising sec.hydroxyl groups. [Link]

-

ResearchGate. PFOS solubility in different organic solvents (a) and alcoholic... [Link]

-

NIH. Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis - PMC. [Link]

-

PubMed. Evaluation of 2,3-epoxypropyl groups and functionalization yield in glycidyl methacrylate monoliths using gas chromatography. [Link]

-

Situ Biosciences. OECD 105 - Water Solubility. [Link]

-

FILAB. Solubility testing in accordance with the OECD 105. [Link]

-

ITRC. 4 Physical and Chemical Properties – PFAS — Per- and Polyfluoroalkyl Substances. [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

-

ResearchGate. The reaction of the epoxy group and the secondary hydroxyl group. In a... | Download Scientific Diagram. [Link]

-

MDPI. Synthesis of Functional Polyesters N-(2,3-epoxypropyl)-4,5,6,7-tetrahydroindole by Anionic Ring-Opening Polymerization. [Link]

-

US EPA. Technical Fact Sheet – Perfluorooctane Sulfonate (PFOS) and Perfluorooctanoic Acid (PFOA). [Link]

-

Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Analytice. OECD 105 - Water Solubility Test at 20°C. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

EPA Nepis. Product Properties Test Guidelines OPPTS 830.7840 Water Solubility: Column Elution Method. [Link]

-

ChemTalk. Epoxide Functional Group. [Link]

-

Enviro Wiki. Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS). [Link]

-

Regulations.gov. Report : Determination of Water Solubility. [Link]

-

PubMed. Preparation and modification of N-(2-hydroxyl) propyl-3-trimethyl ammonium chitosan chloride nanoparticle as a protein carrier. [Link]

-

PubChem. N-[3-(dimethylamino)propyl]-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanesulphonamide N-oxide | C13H17F13N2O3S | CID 157337. [Link]

-

NIH. N-ethyl-N-propylbenzamide | C12H17NO | CID 54527318 - PubChem. [Link]

-

PubChem. Propanamide, N-propyl-3-[(2-pyrimidinylmethyl)amino]- | C11H18N4O | CID 62699743. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. pp.bme.hu [pp.bme.hu]

- 3. mdpi.com [mdpi.com]

- 4. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 5. Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) - Enviro Wiki [enviro.wiki]

- 6. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 7. Evaluation of 2,3-epoxypropyl groups and functionalization yield in glycidyl methacrylate monoliths using gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 11. filab.fr [filab.fr]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 14. bioassaysys.com [bioassaysys.com]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. downloads.regulations.gov [downloads.regulations.gov]

- 17. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 18. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 19. researchgate.net [researchgate.net]

N-Propyl-N-(2,3-epoxypropyl)perfluoro-n-octylsulfonamide safety data sheet

An In-depth Technical Guide to the Safe Handling and Characterization of N-Propyl-N-(2,3-epoxypropyl)perfluoro-n-octylsulfonamide

Introduction: Navigating the Chemistry of a Unique Fluorosurfactant

This compound, with CAS Number 77620-64-5, is a specialized chemical entity characterized by a fully fluorinated alkyl "tail" and a reactive epoxy-functional "head" group.[1][2] This amphipathic structure positions it as a potentially valuable compound in materials science and surface chemistry, where the perfluoro-n-octylsulfonamide portion provides significant hydrophobic and oleophobic properties, and the epoxy ring offers a reactive site for covalent bonding and polymerization.[3]

The synthesis of such molecules typically involves the reaction of a perfluoroalkyl sulfonamide with an appropriate epoxy-containing reactant, creating a stable yet reactive building block.[3][4][5] The high fluorine content imparts properties such as chemical inertness, thermal stability, and low surface energy to the perfluorinated chain. However, the presence of the strained three-membered epoxy ring introduces a site of high reactivity, particularly towards nucleophiles. This duality in its chemical nature necessitates a thorough understanding of its safety profile to ensure proper handling and application in a research and development setting.

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the core safety principles and technical data for this compound. In the absence of a specific, published Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally analogous compounds to provide a robust framework for risk assessment and safe laboratory practice. The primary structural components of concern are the perfluorinated alkyl chain, a class of compounds known for environmental persistence, and the epoxypropyl group, a well-documented irritant and sensitizer.

Section 1: Chemical and Physical Properties

A foundational aspect of safe handling is the understanding of a substance's physical and chemical properties. These characteristics influence its behavior under various conditions and are critical for designing appropriate storage, handling, and emergency procedures.

| Property | Value | Source |

| CAS Number | 77620-64-5 | [1][2] |

| Molecular Formula | C14H12F17NO3S | [1] |

| Molecular Weight | 597.29 g/mol | [1][2] |

| Purity | >80.0% (by GC, typical) | [1][2] |

| Synonyms | 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(oxiran-2-ylmethyl)-N-propyloctane-1-sulfonamide | [1] |

The dihydroxy derivative, N-Propyl-N-(2,3-dihydroxypropyl)perfluoro-n-octylsulfonamide, is described as a powder, suggesting the parent epoxy compound may also be a solid at room temperature.[6]

Section 2: Hazard Identification and Toxicological Profile

Due to the lack of a specific toxicological assessment for this compound, this section extrapolates potential hazards from its key functional groups: the epoxypropyl moiety and the perfluorooctylsulfonamide chain.

The Epoxy Functional Group: A Primary Health Concern

The 2,3-epoxypropyl group is a known reactive electrophile. Compounds containing this moiety are frequently classified as hazardous. Based on data for analogous substances like [3-(2,3-epoxypropoxy)propyl]trimethoxysilane and other epoxy-based adhesives, the following hazards are anticipated[7][8]:

-

Serious Eye Damage/Irritation: This is a significant and immediate hazard. Direct contact with epoxy compounds can cause severe irritation and potentially irreversible damage to the eyes.[7][8][9]

-

Skin Irritation: Causes skin irritation, which may manifest as redness, swelling, and itching upon contact.[8]

-

Skin Sensitization: May cause an allergic skin reaction after repeated exposure.[8] Once an individual is sensitized, subsequent exposure to even minute amounts can trigger a significant allergic response.

-

Respiratory Irritation: Inhalation of vapors or aerosols may cause respiratory tract irritation.[9]

The following DOT script visualizes the logical flow of hazard identification based on the epoxy group.

Caption: Inferred health hazards from the epoxy functional group.

The Perfluorinated Chain: Environmental and Long-Term Considerations

Per- and polyfluoroalkyl substances (PFAS), particularly those with long carbon chains like perfluorooctylsulfonamide, are noted for their environmental persistence. While specific data for this compound is unavailable, it is prudent to handle it as potentially bioaccumulative and toxic to aquatic life with long-lasting effects.[7][8]

Section 3: Safe Handling and Exposure Control

Adherence to rigorous safety protocols is paramount when working with this compound. The following measures are derived from best practices for handling reactive epoxy substances and perfluorinated compounds.

Engineering Controls

-

Ventilation: All manipulations should be conducted in a well-ventilated laboratory. A certified chemical fume hood is required for any procedures that could generate aerosols or dust, or for reactions involving heating.[7][8]

-

Eye Wash and Safety Shower: A readily accessible and functional emergency eyewash station and safety shower are mandatory in the immediate work area.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to prevent ocular, dermal, and respiratory exposure.

-

Eye and Face Protection: Indirect vented goggles should be worn at all times.[8] For splash hazards, a full-face shield must be used in conjunction with goggles.

-

Hand Protection: Chemically resistant gloves are required. Butyl rubber is a recommended material for protection against similar epoxy compounds.[7] Gloves must be inspected before use and changed immediately if contamination occurs.

-

Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of a significant splash risk, a chemically resistant apron or coveralls should be worn.

-

Respiratory Protection: If ventilation is inadequate or if aerosols/dust are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

The following diagram outlines the workflow for selecting appropriate PPE.

Caption: Decision workflow for selecting personal protective equipment.

Section 4: First-Aid and Emergency Procedures

Immediate and appropriate first-aid is critical in the event of an exposure.

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately flush with large amounts of water for at least 15 minutes, holding eyelids open.[8] Remove contact lenses if present and easy to do.[7] Continue rinsing. Seek immediate medical attention. |

| Skin Contact | Immediately wash with soap and water.[8] Remove contaminated clothing and wash before reuse. If skin irritation or a rash develops, seek medical attention.[8] |

| Inhalation | Move the person to fresh air. If they feel unwell or have difficulty breathing, seek medical attention.[8] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. If the person feels unwell, get medical attention.[8] |

In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it into a sealed, labeled container for hazardous waste disposal.[10] Avoid releasing the material into the environment.[8][10]

Section 5: Storage, Stability, and Reactivity

Proper storage is crucial to maintain the chemical's integrity and prevent hazardous reactions.

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[10]

-

Stability: The compound is expected to be stable under recommended storage conditions. The epoxy ring, however, can be opened under certain conditions.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and bases, which can catalyze the polymerization or ring-opening of the epoxy group. Peroxides can also lead to exothermic reactions.[7]

-

Hazardous Decomposition Products: While stable under normal conditions, thermal decomposition may produce toxic fumes.[10]

Conclusion

This compound is a compound with significant potential, but its unique bifunctional nature demands a high level of respect and caution. The reactive epoxy group is the primary driver of its acute health hazards, necessitating stringent controls to prevent eye and skin contact. Concurrently, the perfluorinated tail calls for responsible handling and disposal to mitigate potential long-term environmental impact. By understanding the extrapolated hazards and implementing the engineering controls, personal protective equipment, and emergency procedures outlined in this guide, researchers can work safely with this molecule, unlocking its potential while ensuring personal and environmental safety.

References

-

F2 Chemicals Ltd. (2025). Perfluoro-n-propylcyclohexane: Product Safety Information Sheet. [Link]

-

Ministry of Economy, Trade and Industry; Ministry of Health, Labour and Welfare; Ministry of the Environment, Japan. (n.d.). Initial Risk Assessment Report for 2,3-Epoxypropyl methacrylate. [Link]

-

3M. (2023). Safety Data Sheet: 3M™ Scotch-Weld™ DP-490 Black Structural Adhesive Part B. [Link]

-

Trofimov, B. A., et al. (2020). Synthesis of Functional Polyesters N-(2,3-epoxypropyl)-4,5,6,7-tetrahydroindole by Anionic Ring-Opening Polymerization. Polymers, 12(11), 2537. [Link]

-

ResearchGate. (2016). Synthesis and characterization of 2′,3′-epoxy propyl-N-methyl-2-oxopyrrolidinium salicylate ionic liquid and study of its interaction with water or methanol. [Link]

-

Semantic Scholar. (2000). Synthesis of New [(2S)-N-(p-Tolylsulfonyl)-2- Pyrrolidinyl]Propyl 2,3,4-Tri-O-Acetyl. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. labsolu.ca [labsolu.ca]

- 3. Synthesis of Functional Polyesters N-(2,3-epoxypropyl)-4,5,6,7-tetrahydroindole by Anionic Ring-Opening Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. N-Propyl-N-(2,3-dihydroxypropyl)perfluoro-n-octylsulfonami… [cymitquimica.com]

- 7. msds.evonik.com [msds.evonik.com]

- 8. multimedia.3m.com [multimedia.3m.com]

- 9. env.go.jp [env.go.jp]

- 10. f2chemicals.com [f2chemicals.com]

mechanism of action of N-Propyl-N-(2,3-epoxypropyl)perfluoro-n-octylsulfonamide

An In-depth Technical Guide to the Mechanism of Action of N-Propyl-N-(2,3-epoxypropyl)perfluoro-n-octylsulfonamide

Authored by a Senior Application Scientist

Abstract

This compound is a complex organofluorine compound belonging to the vast class of per- and polyfluoroalkyl substances (PFAS). While direct toxicological data for this specific molecule is not extensively documented, its structural features—a perfluorooctanesulfonamide (PFOSA) core and a reactive epoxypropyl moiety—allow for the formulation of a scientifically rigorous, multi-faceted mechanism of action. This guide proposes a dual-toxicity model wherein the PFOSA backbone disrupts mitochondrial function and induces oxidative stress, while the electrophilic epoxide group engages in covalent interactions with critical cellular macromolecules, potentially leading to enzyme inactivation, DNA damage, and depletion of antioxidant reserves. This document provides a comprehensive overview of the proposed mechanisms, detailed experimental protocols for their validation, and a framework for interpreting the resultant data. It is intended for researchers, toxicologists, and drug development professionals engaged in the study of PFAS and related compounds.

Introduction and Structural Rationale

This compound (CAS 77620-64-5) possesses a unique chemical architecture that suggests a complex toxicological profile.[1][2][3] It is a derivative of perfluorooctanesulfonamide (PFOSA), a well-documented persistent organic pollutant known for its adverse biological effects.[4][5] The molecule can be deconstructed into two key functional domains:

-

The Perfluorooctanesulfonamide (PFOSA) Core: This consists of an eight-carbon perfluorinated chain attached to a sulfonamide group. This moiety is responsible for the compound's high stability and lipophobicity, and is structurally analogous to PFOSA, a known metabolic byproduct of other PFAS compounds.[5] The toxicological effects of the PFOSA core are anticipated to mirror those of PFOSA itself.

-

The N-Propyl-N-(2,3-epoxypropyl) Group: This substituent on the sulfonamide nitrogen introduces a highly reactive epoxide ring. Epoxides are three-membered cyclic ethers that are susceptible to nucleophilic attack, leading to ring-opening and the formation of covalent bonds with biological macromolecules.

This guide posits that the overall mechanism of action is a synergistic interplay between the effects of these two domains.

Proposed Mechanism of Action: A Dual-Toxicity Model

We propose a two-pronged mechanism of action for this compound, detailed below.

Part A: PFOSA Core-Mediated Bioenergetic and Oxidative Disruption

The perfluorinated core is expected to elicit toxic effects similar to those of PFOSA, a compound known to be a potent uncoupler of oxidative phosphorylation and an inducer of oxidative stress.[4][5]

-

Mitochondrial Dysfunction via Uncoupling of Oxidative Phosphorylation: PFOSA has been identified as a powerful uncoupler of oxidative phosphorylation.[5] This process disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. The uncoupling leads to a decrease in cellular energy production and an increase in oxygen consumption, placing significant stress on the cell.

-

Induction of Oxidative Stress: Studies on PC12 cells have demonstrated that PFOSA can cause significant lipid peroxidation, a key indicator of oxidative stress.[4] This overproduction of reactive oxygen species (ROS) can damage cellular components, including lipids, proteins, and DNA.

Part B: Bio-reactivity of the N-(2,3-Epoxypropyl) Moiety

The presence of the epoxide ring introduces a mechanism for direct covalent modification of cellular components, a feature not typically associated with many other PFAS.

-

Covalent Adduct Formation: The electrophilic nature of the epoxide ring makes it a prime target for nucleophilic attack by residues within biological macromolecules.

-

Protein Adducts: Cysteine, histidine, and lysine residues in proteins can act as nucleophiles, leading to the formation of irreversible covalent adducts. This can result in enzyme inhibition, disruption of protein conformation, and interference with cellular signaling pathways.

-

DNA Adducts: The nucleophilic centers in DNA bases (e.g., guanine) can also be targeted, leading to the formation of DNA adducts. Such adducts can be mutagenic and genotoxic if not repaired.

-

-

Depletion of Cellular Antioxidants: The primary cellular defense against electrophiles is the antioxidant glutathione (GSH). The epoxide moiety can be detoxified through conjugation with GSH, a reaction often catalyzed by glutathione S-transferases (GSTs). However, high levels of exposure to the compound could lead to a significant depletion of the cellular GSH pool. This would impair the cell's ability to neutralize ROS, thereby amplifying the oxidative stress induced by the PFOSA core.

Integrated Mechanistic Hypothesis

The overall toxicity of this compound is likely a result of a concerted attack on cellular homeostasis. The PFOSA core disrupts energy metabolism and generates oxidative stress, while the epoxide moiety covalently damages key biomolecules and depletes the cell's primary antioxidant defenses. This creates a highly toxic environment, leading to cellular dysfunction and, ultimately, cell death.

Caption: Proposed dual-toxicity mechanism of action.

Experimental Protocols for Mechanistic Validation

To validate the proposed mechanism, a series of in vitro experiments are recommended. The following protocols are designed to be self-validating, with each experiment providing a piece of evidence to support or refute the hypothesis.

Protocol 1: In Vitro Cytotoxicity Assessment

-

Objective: To determine the concentration-dependent toxicity of the compound on a relevant cell line (e.g., HepG2 for liver toxicity, SH-SY5Y for neurotoxicity).

-

Methodology:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Treat the cells with the compound at various concentrations for 24, 48, and 72 hours.

-

At each time point, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Solubilize the formazan crystals with DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

-

Causality: This experiment establishes the dose range at which the compound elicits a toxic response, which is essential for designing subsequent mechanistic studies.

Sources

An In-depth Technical Guide to N-Propyl-N-(2,3-epoxypropyl)perfluoro-n-octylsulfonamide: Current Knowledge and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Propyl-N-(2,3-epoxypropyl)perfluoro-n-octylsulfonamide is a fluorinated organic compound characterized by a perfluorooctylsulfonamide backbone, an N-propyl substituent, and a reactive epoxypropyl group. While commercially available for research purposes, a comprehensive body of scientific literature detailing its synthesis, specific chemical properties, reactivity, and applications remains notably sparse. This technical guide aims to consolidate the currently available information, provide insights based on the known reactivity of its constituent functional groups, and outline potential avenues for future research and application. Due to the limited specific data, this guide will draw upon established principles of organic and materials chemistry to infer potential characteristics and experimental approaches.

Introduction